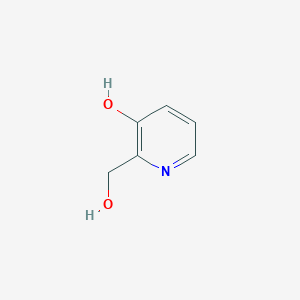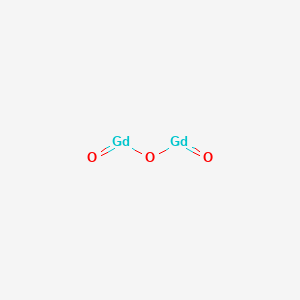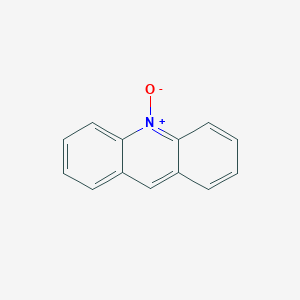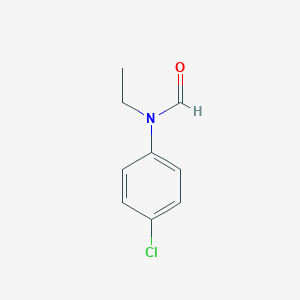![molecular formula C24H47NO4 B082997 2-[双(2-羟乙基)氨基]乙基油酸酯 CAS No. 10277-04-0](/img/structure/B82997.png)
2-[双(2-羟乙基)氨基]乙基油酸酯
描述
2-[bis(2-Hydroxyethyl)amino]ethyl oleate, also known as triethanolamine oleate, is a compound with the molecular formula C24H47NO4 and a molecular weight of 413.63 g/mol . It is a nonionic surfactant commonly used in various industrial and scientific applications due to its excellent emulsifying and stabilizing properties .
科学研究应用
2-[bis(2-Hydroxyethyl)amino]ethyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in the production of detergents, cosmetics, and metal cleaning agents.
作用机制
Target of Action
As a surfactant, it is known to interact with various substances, particularly oil-based materials, to enhance their dispersion in water .
Mode of Action
Triethanolamine oleate functions as a surfactant, which means it reduces surface tension between two substances, such as oil and water . This allows oil-based substances to disperse more easily in water, making it easier to wash or process them .
Result of Action
The compound’s action results in the formation of stable emulsions, allowing hydrophilic and hydrophobic substances to mix evenly and prevent their separation . This makes it easier to wash or process oil-based substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[bis(2-Hydroxyethyl)amino]ethyl oleate. For instance, it should be used in well-ventilated conditions to prevent the inhalation of its vapors . It should also avoid contact with strong oxidizing agents and acidic substances to prevent hazardous reactions .
准备方法
Synthetic Routes and Reaction Conditions
2-[bis(2-Hydroxyethyl)amino]ethyl oleate is synthesized by the reaction of oleic acid with triethanolamine. The process involves heating oleic acid to its melting point and then slowly adding an aqueous solution of triethanolamine. The reaction is typically carried out at a temperature range of 50-60°C for about 4 hours . The reaction mixture is then cooled to obtain the final product .
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-Hydroxyethyl)amino]ethyl oleate follows a similar procedure but on a larger scale. The reaction is conducted in a saponification kettle with steam heating to ensure uniform temperature distribution . Catalysts may be used to enhance the reaction rate and yield .
化学反应分析
Types of Reactions
2-[bis(2-Hydroxyethyl)amino]ethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters and ethers.
相似化合物的比较
Similar Compounds
- Sodium oleate
- Potassium oleate
- Methyl oleate
- Ethyl oleate [6][6]
Uniqueness
Compared to similar compounds, 2-[bis(2-Hydroxyethyl)amino]ethyl oleate stands out due to its nonionic nature, which makes it less likely to interact with ionic species in formulations. This property enhances its stability and effectiveness as an emulsifying agent in various applications .
属性
CAS 编号 |
10277-04-0 |
|---|---|
分子式 |
C24H47NO4 |
分子量 |
413.6 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethyl octadec-9-enoate |
InChI |
InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27/h9-10,26-27H,2-8,11-23H2,1H3 |
InChI 键 |
FTJUZCBLWZLXFR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCO)CCO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO |
Key on ui other cas no. |
10277-04-0 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-[bis(2-Hydroxyethyl)amino]ethyl oleate affect the viscosity of crude oil?
A1: The research paper investigates the influence of various surfactants, including 2-[bis(2-Hydroxyethyl)amino]ethyl oleate, on the rheology of crude oil from the North-Komsomolskoye field. It was found that 2-[bis(2-Hydroxyethyl)amino]ethyl oleate, along with other surfactants based on stearic and oleic acids containing monoethanolamine and triethanolamine fragments, actually increased the effective viscosity of the water-oil emulsion. [] This contrasts with the effect of triglyceride of oleic acid and neonols AF 9-6 and AF 9-10, which were found to reduce viscosity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)





![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
